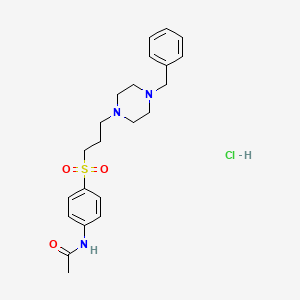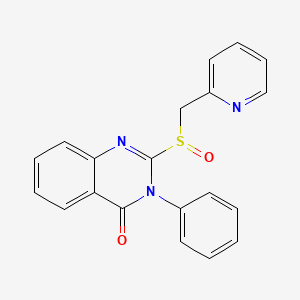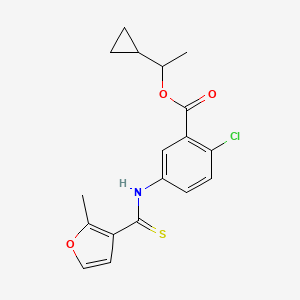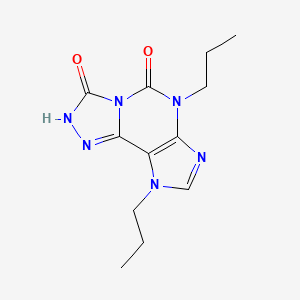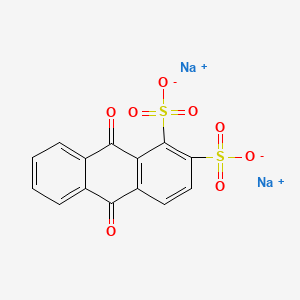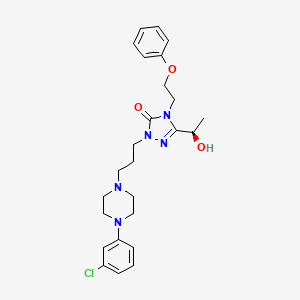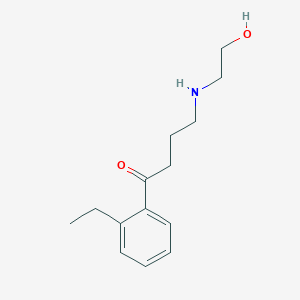
Butyrophenone, 2'-ethyl-4-((2-hydroxyethyl)amino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyrophenone, 2’-ethyl-4-((2-hydroxyethyl)amino)- is an organic compound belonging to the butyrophenone class. This class of compounds is characterized by a ketone group flanked by a phenyl ring and a butyl chain. Butyrophenones are known for their diverse pharmacological activities, particularly in the treatment of psychiatric disorders such as schizophrenia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyrophenone, 2’-ethyl-4-((2-hydroxyethyl)amino)- typically involves the reaction of butyrophenone with 2-hydroxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Butyrophenone, 2’-ethyl-4-((2-hydroxyethyl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Butyrophenone, 2’-ethyl-4-((2-hydroxyethyl)amino)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in neurotransmitter regulation.
Medicine: Investigated for its potential therapeutic effects in treating psychiatric disorders and as an antiemetic.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of butyrophenone, 2’-ethyl-4-((2-hydroxyethyl)amino)- involves its interaction with neurotransmitter receptors in the brain. It primarily acts as a dopamine antagonist, blocking dopamine receptors and thereby modulating neurotransmitter activity. This action is crucial in its therapeutic effects in treating psychiatric disorders .
Comparison with Similar Compounds
Similar Compounds
Haloperidol: A widely used antipsychotic drug.
Benperidol: Known for its high potency as an antipsychotic.
Droperidol: Used as an antiemetic and antipsychotic.
Uniqueness
Butyrophenone, 2’-ethyl-4-((2-hydroxyethyl)amino)- is unique due to its specific structural modifications, which confer distinct pharmacological properties. Its ability to interact with various neurotransmitter receptors makes it a valuable compound in both research and therapeutic applications .
Properties
CAS No. |
133845-34-8 |
|---|---|
Molecular Formula |
C14H21NO2 |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
1-(2-ethylphenyl)-4-(2-hydroxyethylamino)butan-1-one |
InChI |
InChI=1S/C14H21NO2/c1-2-12-6-3-4-7-13(12)14(17)8-5-9-15-10-11-16/h3-4,6-7,15-16H,2,5,8-11H2,1H3 |
InChI Key |
VLTJWNBASQETRW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1C(=O)CCCNCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



